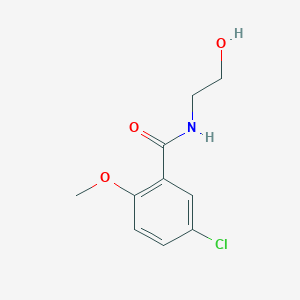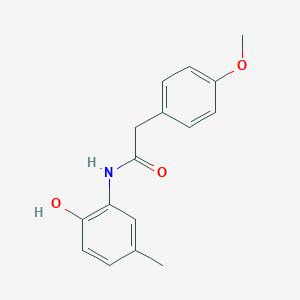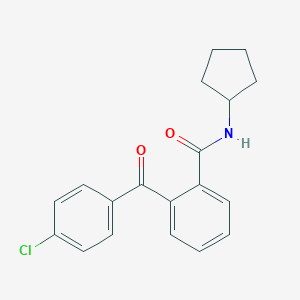
N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a white crystalline powder that is soluble in organic solvents and has a melting point of 143-144°C.
Mecanismo De Acción
The mechanism of action of EPM is not fully understood, but it is thought to act through multiple pathways. EPM has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancers and is involved in tumor growth and metastasis. EPM has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, EPM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
EPM has been shown to have various biochemical and physiological effects in vitro and in vivo. EPM has been shown to inhibit cancer cell growth and induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase-3 and -9. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, EPM has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for lab experiments, including its high purity and yield, solubility in organic solvents, and stability under various conditions. However, EPM also has some limitations, including its low water solubility, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of EPM is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for EPM research. First, further studies are needed to fully understand the mechanism of action of EPM and its potential therapeutic applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of EPM in vivo to determine its safety and efficacy in humans. Third, studies are needed to investigate the potential of EPM as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative diseases. Fourth, studies are needed to optimize the synthesis method of EPM to produce it in large quantities for clinical trials. Finally, studies are needed to investigate the potential of EPM as a diagnostic tool for various diseases, including cancer.
Métodos De Síntesis
EPM can be synthesized using a simple and efficient method involving the reaction of 4-ethoxyaniline with 2-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields EPM as a white crystalline powder with a high purity and yield. The synthesis method has been optimized to produce EPM in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. EPM has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. It has also demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models. Furthermore, EPM has shown neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-14-10-8-13(9-11-14)16-20(17,18)15-7-5-4-6-12(15)2/h4-11,16H,3H2,1-2H3 |
Clave InChI |
VREXZGKKXDJUTN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



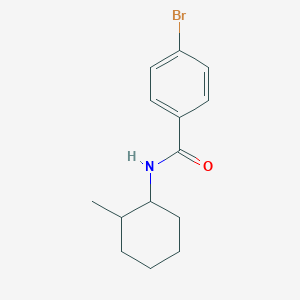
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)
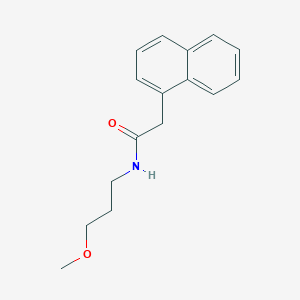


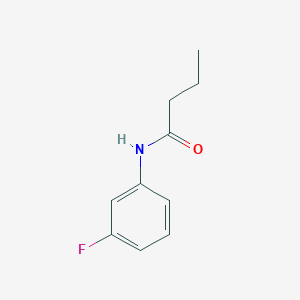

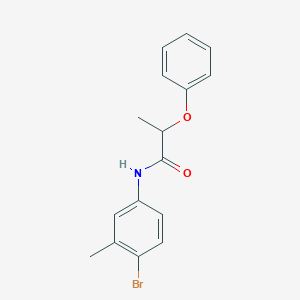

![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
